Product packaging for Lutein G(Cat. No.:CAS No. 105452-20-8)

Lutein G

Cat. No.: B010717
CAS No.: 105452-20-8
M. Wt: 568.9 g/mol
InChI Key: KBPHJBAIARWVSC-XWUGOPFFSA-N
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Description

Significance of Lutein (B1675518) in Biological Systems

The importance of lutein in biological systems is primarily attributed to its function as a powerful antioxidant and a filter of high-energy blue light. researchgate.net These properties are particularly significant in tissues that are exposed to high levels of oxidative stress and light, such as the eyes and brain. ocl-journal.orghealthline.com

Ocular Health: Lutein, along with its isomer zeaxanthin (B1683548), are the only carotenoids found in the retina of the eye, where they are concentrated in the macula, a region responsible for sharp, central vision. ocl-journal.orghealthline.comnih.gov Here, they form the macular pigment, which acts as an internal filter, absorbing damaging blue light before it can harm the photoreceptor cells. researchgate.netwisdomlib.org Studies have demonstrated that a higher density of macular pigment is associated with better visual function. ocl-journal.org The antioxidant properties of lutein also protect the eye's delicate tissues from oxidative damage caused by free radicals, which is a contributing factor to age-related eye conditions. researchgate.nethealthline.com

Neurological and Cognitive Function: Beyond the eye, lutein is the predominant carotenoid in the human brain, indicating a preferential accumulation in neural tissues. ocl-journal.orgnih.gov Its presence in the brain is noted across the entire lifespan, from infancy to old age. nih.gov Research suggests that lutein's antioxidant and anti-inflammatory properties may support brain homeostasis. researchgate.net While more research is needed, some studies have explored the association between lutein levels and cognitive performance, with findings suggesting potential benefits for memory and executive function. ocl-journal.orghealthline.com

Other Biological Roles: Lutein is distributed throughout the human body, found in tissues such as the skin, breast, and cervix. researchgate.net In plants, lutein and other xanthophylls play a vital role in photosynthesis by modulating light energy and protecting against photo-oxidative damage. wikipedia.org Animals, including humans, cannot synthesize lutein and must obtain it from dietary sources, primarily dark green leafy vegetables like spinach and kale, as well as yellow and orange fruits and vegetables. wikipedia.orgchiro.org

Below is an interactive table detailing some of the physicochemical properties of lutein.

PropertyValue
Molecular FormulaC40H56O2
Molar Mass568.871 g/mol
AppearanceRed-orange crystalline solid
Melting Point190 °C (374 °F; 463 K)
Solubility in waterInsoluble
Solubility in fatsSoluble
Data sourced from multiple references. wikipedia.orgnih.gov

The following table shows the concentration of lutein and its isomer zeaxanthin in various human tissues, illustrating its specific accumulation in the eye.

TissueLutein + Zeaxanthin Concentration (ng/mg protein)
Retinal Pigment Epithelium (RPE)4.29
Perifoveal Rod Outer Segments~1.2
Peripheral Rod Outer Segments~0.45
Data represents mean concentrations and highlights the higher density in the central regions of the retina. arvojournals.org

Historical Overview of Lutein Discovery and Early Academic Inquiry

The scientific journey of lutein began with its identification as a natural pigment. The name "lutein" is derived from the Latin word luteus, meaning "yellow". wikipedia.org For a significant period, it was primarily known and used as a colorant, for instance, in poultry feed to enhance the yellow color of egg yolks. wordpress.com

The understanding of lutein's biological importance began to accelerate in the latter half of the 20th century. A pivotal moment in lutein research was the discovery that the yellow pigment in the macula of the eye was composed of carotenoids. In 1945, George Wald identified lutein and zeaxanthin as the components of the macular pigment. nih.govkemin.com This discovery laid the groundwork for future investigations into their role in vision.

In the 1980s, research led by Dr. D.M. Snodderly and colleagues significantly advanced the understanding of the macular pigment's function, proposing its crucial role in protecting the eye. kemin.com However, it was a landmark epidemiological study in 1994 by Dr. Johanna Seddon and her team that brought lutein into the broader scientific and public spotlight. wordpress.comkemin.com Their research, published in the Journal of the American Medical Association, revealed a strong association between higher dietary intake of lutein and zeaxanthin-rich foods, such as spinach and collard greens, and a significantly lower risk of age-related macular degeneration (AMD). wordpress.com

This influential study catalyzed a surge in research. Subsequently, the introduction of commercially available, purified lutein supplements, such as FloraGLO® Lutein in the mid-1990s, provided researchers with the tools for more rigorous clinical trials, including the notable Age-Related Eye Disease Study 2 (AREDS2). kemin.com These developments transformed lutein from a relatively unknown plant pigment into a widely studied nutrient recognized for its specific benefits to human health. chiro.orgkemin.com

The table below provides a timeline of key milestones in lutein research.

YearMilestone
1945 George Wald identifies lutein and zeaxanthin as the components of the macular pigment. nih.govkemin.com
Early 1980s Research by D.M. Snodderly and colleagues accelerates understanding of the macular pigment's protective role. kemin.com
1983 Dr. Fred Khachik begins research to identify carotenoids in fruits and vegetables, later analyzing their presence in human tissues. kemin.com
1994 A study by Johanna Seddon et al. links high dietary intake of lutein and zeaxanthin with a reduced risk of AMD. wordpress.comkemin.com
1996 Kemin launches FloraGLO® Lutein, the first commercially available lutein supplement for human consumption. wordpress.com
2001 The first Age-Related Eye Disease Study (AREDS) is published, providing guidance on dietary supplementation for eye health. nih.gov
2013 The findings of the AREDS2 trial are published, which included lutein and zeaxanthin in its formulation. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O2 B010717 Lutein G CAS No. 105452-20-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105452-20-8

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

IUPAC Name

(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-25,35-37,41-42H,26-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37+/m0/s1

InChI Key

KBPHJBAIARWVSC-XWUGOPFFSA-N

SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C

Isomeric SMILES

CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C

Synonyms

eta,epsilon-Carotene-3, 3'-Diol, (3R,3'R,6'S)-
beta,epsilon-Carotene-3,3'-diol, (3S,3'R,6'S)-
gamma Lutein
Lutein
Lutein F
Lutein G
Lutein, gamma

Origin of Product

United States

Lutein Biosynthesis and Metabolic Pathways

Precursor Metabolic Pathways

The foundational building blocks for lutein (B1675518), like all carotenoids, are derived from isoprenoid biosynthesis pathways.

In plants, microalgae, and cyanobacteria, the primary route for the synthesis of the C5 universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), is the methylerythritol phosphate (B84403) (MEP) pathway, which is localized within the plastids. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.netmdpi.comencyclopedia.pubd-nb.info This pathway commences with the condensation of glyceraldehyde-3-phosphate (GAP) and pyruvate, leading to the formation of 1-deoxy-D-xylulose-5-phosphate (DXP). frontiersin.orgnih.govresearchgate.net DXP then undergoes a series of enzymatic conversions to yield IPP and DMAPP. frontiersin.orgnih.govresearchgate.net While the MEP pathway is dominant for carotenoid synthesis in these organisms, the mevalonate (B85504) (MVA) pathway, located in the cytosol, can also contribute to IPP biosynthesis in some plant cells and euglenophytes. frontiersin.orgresearchgate.netnih.govresearchgate.netmdpi.comencyclopedia.pub The interconversion between IPP and DMAPP is crucial for maintaining the balance of these precursors, which are essential for the subsequent steps of carotenoid synthesis. nih.govencyclopedia.pub

The C5 precursors, IPP and DMAPP, are condensed to form longer chain isoprenoids. Specifically, one molecule of DMAPP undergoes sequential condensation with three molecules of IPP, a reaction catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), to produce geranylgeranyl pyrophosphate (GGPP), a C20 molecule. frontiersin.orgfrontiersin.orgresearchgate.netmdpi.comencyclopedia.pubaocs.org GGPP serves as a pivotal precursor not only for carotenoids but also for other vital plastid isoprenoids, including chlorophylls (B1240455), tocopherols, and gibberellins. frontiersin.orgaocs.org

The first committed and often rate-limiting step in carotenoid biosynthesis is the condensation of two molecules of GGPP to form 15-cis-phytoene, a colorless C40 carotenoid. frontiersin.orgfrontiersin.orgresearchgate.netmdpi.comencyclopedia.pubaocs.orgwikipedia.orgpnas.orgresearchgate.netfrontiersin.org This crucial reaction is catalyzed by the enzyme phytoene (B131915) synthase (PSY). frontiersin.orgfrontiersin.orgresearchgate.netmdpi.comencyclopedia.pubaocs.orgwikipedia.orgpnas.orgresearchgate.netfrontiersin.org In plants, multiple functionally redundant copies of PSY genes may exist, with differential expression and regulation influencing carotenoid content. aocs.org For instance, in maize, the expression of PSY3 is induced by salt and drought, leading to enhanced carotenoid levels. aocs.org

Carotenoid Cyclization Events

Following phytoene synthesis, a series of desaturation and isomerization reactions convert phytoene into all-trans-lycopene, a key acyclic precursor. frontiersin.orgfrontiersin.orgencyclopedia.pubaocs.orgresearchgate.netfrontiersin.org

Lycopene (B16060) cyclization represents a critical branching point in the carotenoid biosynthesis pathway, leading to the formation of various cyclic carotenoids. frontiersin.orgfrontiersin.orgaocs.orgresearchgate.netoup.compnas.org For lutein biosynthesis, lycopene undergoes an asymmetric cyclization to form alpha-carotene (B108777) (β,ε-carotene). frontiersin.orgfrontiersin.orgaocs.orgresearchgate.netoup.compnas.orgpnas.orgresearchgate.net This process involves the introduction of one beta-ionone (B89335) ring and one epsilon-ionone ring at opposite ends of the lycopene molecule. frontiersin.orgaocs.orgresearchgate.netoup.compnas.org

Alpha-carotene is the direct precursor for lutein. frontiersin.orgaocs.orgresearchgate.netoup.compnas.org Subsequent to its formation, alpha-carotene is converted into lutein through hydroxylation steps, with intermediates such as zeinoxanthin (B1232132) (β-ring hydroxylated α-carotene) and α-cryptoxanthin (ε-ring hydroxylated α-carotene) being formed. aocs.orgpnas.orgresearchgate.netpnas.orgacs.org Research indicates that in the preferred pathway for lutein synthesis, β-ring hydroxylation of α-carotene by CYP97A3 produces zeinoxanthin, followed by ε-ring hydroxylation of zeinoxanthin by CYP97C1 to produce lutein. pnas.orgresearchgate.netpnas.org

The formation of alpha-carotene from lycopene is mediated by the coordinated action of two distinct lycopene cyclases: lycopene beta-cyclase (LCY-B) and lycopene epsilon-cyclase (LCY-E). frontiersin.orgfrontiersin.orgfrontiersin.orgaocs.orgresearchgate.netoup.compnas.orgoup.comresearchgate.net LCY-E is responsible for introducing an epsilon-ring, while LCY-B introduces a beta-ring. frontiersin.orgaocs.orgresearchgate.netoup.compnas.org The relative activities of LCY-B and LCY-E are crucial in determining the metabolic flux towards either the α-carotene branch (leading to lutein) or the β-carotene branch (leading to β,β-carotenoids like zeaxanthin). aocs.orgpnas.orgfrontiersin.org

Studies have shown that LCY-E activity is a key regulatory step in carotenoid biosynthesis, influencing the ratios of β,β- and ε,β-carotenoids in plants. aocs.org For instance, mutations in the LUT2 locus in Arabidopsis, which encodes the ε-cyclase, result in a lack of lutein and an accumulation of β-carotene, the product from the competing branch. aocs.orgoup.comoup.com Overexpression of LCY-E has been shown to enhance lutein content by increasing the conversion of lycopene to α-branch carotenoids. frontiersin.orgfrontiersin.orgfrontiersin.org

Stereospecific Hydroxylation Reactions in Lutein Formation

Lutein (3R,3′R-β,ε-carotene-3,3′-diol) is a dihydroxy xanthophyll, meaning it has hydroxyl groups attached to its ring structures. oup.compnas.orgpnas.org The final steps in lutein biosynthesis involve the stereospecific hydroxylation of α-carotene at the C-3 and C-3' positions of its beta-ring and epsilon-ring, respectively. frontiersin.orgfrontiersin.orgaocs.orgoup.compnas.orgpnas.orgresearchgate.netpnas.orgacs.orgfrontiersin.orgmdpi.comnih.govnih.gov

These hydroxylation reactions are catalyzed by cytochrome P450 enzymes of the CYP97 family. pnas.orgresearchgate.netpnas.orgacs.orgmdpi.comnih.govnih.govresearchgate.net Specifically, CYP97A (e.g., CYP97A3, CYP97A4) primarily hydroxylates the beta-ring of α-carotene, while CYP97C (e.g., CYP97C1, encoded by the LUT1 locus in Arabidopsis) is responsible for the hydroxylation of the epsilon-ring. frontiersin.orgoup.compnas.orgpnas.orgresearchgate.netpnas.orgacs.orgmdpi.comnih.govnih.govresearchgate.netnih.gov The introduction of hydroxyl groups at the C-3 position of both rings is pro-3R stereospecific, contributing to the specific chirality of lutein. researchgate.netpnas.orgnih.gov

Research findings indicate that the formation of lutein requires the coexpression and synergistic interaction of CYP97A and CYP97C enzymes. nih.govresearchgate.net For example, in Arabidopsis, the lut1 mutant, defective in ε-ring hydroxylation, accumulates the monohydroxy precursor zeinoxanthin and has severely reduced lutein levels. oup.compnas.orgoup.com Similarly, the lut5 mutant (defective in CYP97A3) accumulates α-carotene, highlighting the role of this enzyme in β-ring hydroxylation of α-carotene. pnas.org

The table below summarizes the key enzymatic steps and the resulting intermediates in lutein biosynthesis:

StepEnzyme Class/Specific Enzyme(s)Substrate(s)Product(s)
Isoprenoid Precursor SynthesisDXP synthase, other MEP pathway enzymesGlyceraldehyde-3-phosphate, PyruvateIsopentenyl Diphosphate (IPP), Dimethylallyl Diphosphate (DMAPP)
GGPP SynthesisGeranylgeranyl Pyrophosphate Synthase (GGPPS)1 DMAPP, 3 IPPGeranylgeranyl Pyrophosphate (GGPP)
Phytoene FormationPhytoene Synthase (PSY)2 GGPPPhytoene
Lycopene Desaturation/IsomerizationPhytoene desaturase (PDS), ζ-carotene desaturase (ZDS), IsomerasesPhytoeneLycopene
Lycopene Cyclization (Alpha-Carotene)Lycopene Beta-Cyclase (LCY-B), Lycopene Epsilon-Cyclase (LCY-E)LycopeneAlpha-Carotene (β,ε-carotene)
Beta-Ring Hydroxylation of Alpha-CaroteneCarotenoid β-ring hydroxylase (CYP97A, e.g., CYP97A3/4)Alpha-CaroteneZeinoxanthin (β-ring hydroxylated α-carotene)
Epsilon-Ring Hydroxylation of Alpha-CaroteneCarotenoid ε-ring hydroxylase (CYP97C, e.g., CYP97C1)Alpha-Carotene or ZeinoxanthinAlpha-Cryptoxanthin (ε-ring hydroxylated α-carotene) or Lutein
Lutein Formation (final step)Carotenoid β-ring hydroxylase (CYP97A), Carotenoid ε-ring hydroxylase (CYP97C)Zeinoxanthin or Alpha-CryptoxanthinLutein

Role of Cytochrome P450 Monooxygenases (CYP97A and CYP97C Families)

Cytochrome P450 monooxygenases (P450s) from the CYP97 family are pivotal in the final steps of lutein biosynthesis. pnas.orgnih.govresearchgate.net Specifically, the CYP97A and CYP97C families are responsible for the hydroxylation of the β- and ε-rings of α-carotene. pnas.orgresearchgate.netfrontiersin.org These enzymes work synergistically to facilitate the dihydroxylation of α-carotene into lutein. pnas.orgoup.com For instance, CYP97A3 (also known as LUT5) in Arabidopsis thaliana primarily catalyzes the hydroxylation of the β-ring of α-carotene, while CYP97C1 (also known as LUT1) is largely responsible for ε-ring hydroxylation. pnas.orgnih.govoup.comnih.gov The preferred pathway for lutein synthesis involves the sequential action of CYP97A and CYP97C, where CYP97A converts α-carotene to zeinoxanthin, which is then hydroxylated to lutein by CYP97C. oup.comnih.govwww.gov.uk

Functional Specificity of Beta-Ring and Epsilon-Ring Hydroxylases (e.g., LUT1, LUT5)

The functional specificity of carotenoid hydroxylases is crucial for determining the final xanthophyll product. LUT1 (CYP97C1) is identified as the sole ε-ring hydroxylase activity in photosynthetic tissues of Arabidopsis thaliana, specifically catalyzing the conversion of zeinoxanthin to lutein. oup.comresearchgate.netpnas.org Mutations in LUT1 lead to a severe reduction or complete absence of lutein and an accumulation of its monohydroxy precursor, zeinoxanthin. oup.comfrontiersin.orgnih.govresearchgate.net

LUT5 (CYP97A3) functions as a β-ring hydroxylase, adding hydroxyl groups primarily to the β-rings of both α- and β-carotene. oup.comuniprot.org In Arabidopsis, CYP97A3 shows major in vivo activity towards the β-ring of α-carotene. nih.govwww.gov.ukpnas.org While CYP97A3 is highly active towards β-ionone rings, CYP97C1 demonstrates high activity towards the ε-ring and moderate activity towards the β-ring of α-carotene. oup.com The co-expression and synergistic interaction between CYP97A and CYP97C enzymes are essential for efficient lutein formation. nih.govresearchgate.netutsa.edu

Structural Basis of Carotenoid Hydroxylase Substrate Recognition and Stereospecificity

The hydroxylation reactions catalyzed by CYP97A3 and CYP97C1 are pro-3R–stereospecific, meaning they introduce chirality at the C-3 atom of both the β- and ε-rings. pnas.orgnih.govresearchgate.net Structural studies, including crystal structures of CYP97A3 and CYP97C1, have provided insights into their substrate binding and stereospecificity. pnas.orgnih.govresearchgate.net These enzymes are heme-containing cytochrome P450s and are peripherally associated with membranes, resembling mitochondrial CYPs that utilize the ferredoxin-NADP+ reductase (FNR)–ferredoxin pair as a redox partner. pnas.orgnih.govresearchgate.net The structures reveal the substrate channel and confirm the binding site for carotenoid substrates, offering molecular details underlying the β-ring specificity of CYP97A3 and clues about the structural determinants for the ε-ring by CYP97C1. pnas.orgnih.gov

Genetic and Molecular Regulation of Lutein Biosynthesis

The regulation of lutein biosynthesis involves the identification and characterization of key genes, as well as transcriptional and post-transcriptional mechanisms.

Identification and Characterization of Key Biosynthetic Genes (e.g., Lycopene Epsilon-Cyclase, CYP97A4)

Several key genes have been identified and characterized as crucial for lutein biosynthesis. Lycopene ε-cyclase (LCY-E) is an important enzyme that, in combination with lycopene β-cyclase (LCY-B), converts lycopene to α-carotene, the direct precursor of lutein. oup.comaocs.orgfrontiersin.org Mutations in LCY-E (e.g., lut2 in Arabidopsis) lead to a complete lack of lutein production and an accumulation of β-carotene, highlighting its critical role in channeling flux towards the α-carotene branch. oup.comaocs.orgnih.govoup.com

CYP97A4 is another significant gene, particularly characterized in rice, encoding a carotenoid β-ring hydroxylase involved in lutein biosynthesis. oup.comnih.govresearchgate.net This gene is preferentially expressed in leaves and its protein is localized to chloroplasts. oup.comnih.govresearchgate.net Mutants with disrupted CYP97A4 show reduced lutein content and increased α-carotene, leading to greater sensitivity under high light stress. oup.comnih.govresearchgate.net

Other important genes include CYP97A3 (LUT5) and CYP97C1 (LUT1), as discussed earlier, which are essential for the hydroxylation steps. oup.compnas.orgnih.govoup.comnih.govpnas.org The coordinated action of these enzymes and their encoding genes is vital for the efficient synthesis of lutein.

Here is a table summarizing some key genes and enzymes involved in lutein biosynthesis:

Gene/Locus NameEnzyme/ProteinFunction in Lutein BiosynthesisOrganism (Example)PubChem CID (for compounds)
LCY-E (LUT2)Lycopene ε-cyclaseCatalyzes the formation of ε-rings, converting lycopene to α-carotene.Arabidopsis thaliana oup.comaocs.orgnih.govN/A (Enzyme)
LCY-BLycopene β-cyclaseCatalyzes the formation of β-rings, converting lycopene to α-carotene (with LCY-E) or β-carotene.Arabidopsis thaliana oup.comaocs.orgN/A (Enzyme)
CYP97A3 (LUT5)Cytochrome P450 monooxygenase 97A3Primarily β-ring hydroxylase of α-carotene.Arabidopsis thaliana pnas.orgnih.govnih.govuniprot.orgN/A (Enzyme)
CYP97A4Cytochrome P450 monooxygenase 97A4β-ring hydroxylase involved in lutein biosynthesis.Oryza sativa (Rice) oup.comnih.govresearchgate.netN/A (Enzyme)
CYP97C1 (LUT1)Cytochrome P450 monooxygenase 97C1ε-ring hydroxylase of α-carotene/zeinoxanthin.Arabidopsis thaliana pnas.orgnih.govpnas.orgN/A (Enzyme)
LuteinN/AEnd product of the α-carotene branch of the xanthophyll pathway.N/A5281243
α-caroteneN/APrecursor to lutein.N/A5280487
ZeinoxanthinN/AIntermediate in lutein biosynthesis (α-carotene with one hydroxylated β-ring).N/A5281244

Transcriptional and Post-Transcriptional Regulatory Mechanisms Affecting Enzyme Expression

The regulation of lutein biosynthesis can occur at both transcriptional and post-transcriptional levels. Studies in various plants, including tomato, have investigated the expression patterns of genes like CYP97A and CYP97C orthologs. oup.com For instance, the expression of genes involved in the isoprenoid and carotenoid biosynthetic pathways, such as Psy1 and e-Lcy, has been monitored during grain development in cereals like durum wheat and tritordeum, showing correlation with carotenoid content. csic.es Transcriptional regulation can be influenced by various factors, including light and developmental stages, as indicated by the presence of cis-acting regulatory elements in promoter regions of genes like CYP97A4. oup.com While specific detailed mechanisms for transcriptional and post-transcriptional regulation of all lutein biosynthesis enzymes are complex and still being elucidated, the differential expression patterns observed in various tissues and developmental stages suggest sophisticated regulatory networks. oup.commdpi.com

Mutational Analysis and Functional Genomics in Elucidating Biosynthetic Steps (e.g., Arabidopsis thaliana mutants)

Mutational analysis and functional genomics have been instrumental in dissecting the lutein biosynthetic pathway, particularly in the model plant Arabidopsis thaliana. The isolation and characterization of lutein-deficient mutants, such as lut1 and lut2, have provided critical insights. oup.comnih.govpnas.org

The lut1 mutants, which are defective in ε-ring hydroxylation, show severely reduced lutein levels and accumulate the lutein precursor zeinoxanthin, confirming LUT1's role as the ε-ring hydroxylase. oup.compnas.orgfrontiersin.orgnih.gov T-DNA knock-out mutants of lut1 (e.g., lut1-3, lut1-4) completely lack lutein biosynthesis, indicating that LUT1 is the sole ε-ring hydroxylase in Arabidopsis. oup.com

The lut2 mutants are deficient in lycopene ε-cyclase (LCY-E) activity, resulting in a complete absence of lutein and α-carotene. oup.comnih.govoup.com This demonstrates the crucial role of ε-cyclase in initiating the α-carotene branch leading to lutein. oup.comnih.gov

Mutations in CYP97A (e.g., lut5 in Arabidopsis) lead to increased levels of α-carotene and reduced lutein concentrations. www.gov.ukfrontiersin.orgpnas.org Although lut5-1 mutants still produce a significant percentage of wild-type lutein, it suggests some compensatory activity from other carotene hydroxylases. nih.govwww.gov.ukpnas.org

Double and triple carotenoid hydroxylase mutations in Arabidopsis have further elucidated the functional redundancy and interactions among these enzymes. For example, the lut5-1lut1-4 double mutant accumulates α-carotene and zeinoxanthin, consistent with the individual mutant phenotypes. researchgate.netpnas.org

These genetic studies, coupled with biochemical characterization, have been fundamental in mapping the lutein biosynthetic pathway and understanding the specific roles and interactions of the enzymes involved.

Environmental and Physiological Factors Influencing Lutein Biosynthesis

The production of lutein is a growth-coupled metabolic process influenced by a range of environmental and physiological conditions, including light intensity, spectral quality, temperature, abiotic stress, and nutrient availability researchgate.netjmb.or.kr. Understanding these factors is crucial for optimizing lutein accumulation in producing organisms.

Impact of Light Intensity and Spectral Quality on Carotenogenesis

Light intensity is a critical factor affecting both biomass and carotenoid production in microalgae, with optimal conditions often being strain-specific jmb.or.kr. For instance, heterologous expression of the phytoene synthase gene in Chlamydomonas reinhardtii boosted lutein content by 60% under low light intensities of 75 µmol photons m⁻² s⁻¹ frontiersin.orgfrontiersin.org. Microalgae can exhibit increased lutein content at low light intensities, which is structurally linked to the photosynthetic apparatus to improve photosynthetic efficiency through photo-adaptive effects jmb.or.kr.

The spectral quality of light also plays a significant role. Studies have shown that cultivating Chlorella sp. AE10 under blue light can increase lutein content, reaching 9.58 mg g⁻¹, a 63% rise compared to production under white light. This effect is attributed to the carotenoids' protective role, as blue light possesses higher energy than green and red light, necessitating enhanced photoprotection mdpi.com. Conversely, some strains like Scenedesmus almeriensis and Parachlorella sp. JD-076 have shown high lutein accumulation at higher light intensities (1000 µE/m²/s or more) jmb.or.kr.

Effects of Temperature and Abiotic Stress Conditions on Biosynthetic Flux

Temperature is among the key culture conditions that influence lutein production researchgate.netjmb.or.kr. Abiotic stressors, such as altered nitrate (B79036) concentration and salinity, have been shown to significantly impact lutein accumulation in microalgae like Dunaliella salina researchgate.netnih.gov. These stresses can induce the production of reactive oxygen species (ROS) within cells, and carotenoids, including lutein, act as antioxidants to mitigate cellular damage, thereby leading to increased production researchgate.netjmb.or.kr.

D. salina demonstrated higher tolerance to hyper-osmotic stress than to hypo-osmotic stress, with hyper-osmotic conditions slightly increasing average cell size researchgate.netnih.gov. Research has indicated stronger interactions between nitrate concentration and salinity in influencing lutein production compared to interactions involving light quality researchgate.netnih.gov. Systematic evaluation of these relationships can help identify optimal parameters for achieving high lutein productivity researchgate.netnih.gov.

Nutrient Availability and Carbon Source Utilization in Lutein-Producing Organisms

Nutrient availability, particularly the concentrations of nitrate and phosphate, is a critical parameter for optimizing growth and enhancing lutein production ekb.eg. Nitrogen is a vital element for cell growth, being a component of proteins and enzymes ekb.eg. While nitrogen-rich environments can enhance carotenoid synthesis and antioxidant capacity, nitrogen deprivation has been shown to negatively impact lutein content in some microalgae, leading to an 18% loss in Dunaliella tertiolecta and no improvement in Chlorella protothecoides CS-41 or Chlorella sorokiniana FZU60 mdpi.comekb.eg. Similarly, minimum lutein production has been observed under both low and high concentrations of nitrate and phosphate due to stress conditions ekb.eg.

Mixotrophic conditions, which combine photoautotrophic and heterotrophic growth, can also significantly boost lutein production. For example, Chlamydomonas reinhardtii synthesized a maximum of 21.32 mg/L lutein (a 4-fold increase from the wild type) under mixotrophic conditions in a photobioreactor using 5% CO₂ frontiersin.orgfrontiersin.org. Chlorella sorokiniana Kh12 cultivated under mixotrophy achieved a high lutein yield of 13.69 mg/g mdpi.com.

Synthetic Biology and Metabolic Engineering for Enhanced Lutein Production

Metabolic engineering and synthetic biology approaches are increasingly employed to enhance lutein production by manipulating its biosynthetic pathway in various host organisms. These strategies aim to overcome bottlenecks and redirect metabolic flux towards target compounds frontiersin.orgmdpi.com.

Strategies for Heterologous Expression in Microbial Hosts (e.g., Escherichia coli, Microalgae)

Heterologous expression involves introducing genes from lutein-producing organisms into non-native hosts to enable or enhance lutein biosynthesis. While challenging due to the complexities of lycopene asymmetric cyclization, successful heterologous biosynthesis of lutein has been achieved in non-photosynthetic microorganisms such as Escherichia coli and Saccharomyces cerevisiae frontiersin.orgfrontiersin.org.

Microalgae, particularly Chlamydomonas reinhardtii and Chlorella species, are extensively explored for genetic modifications due to their generally recognized as safe (GRAS) status and established genetic engineering tools frontiersin.orgfrontiersin.org. Examples of successful heterologous expression strategies include:

Phytoene Synthase (PSY) Gene Overexpression : Heterologous expression of the PSY gene from Chlorella zofingiensis and Dunaliella salina in C. reinhardtii resulted in 2.2-fold and 2.6-fold higher lutein content, respectively, compared to untransformed cells frontiersin.orgfrontiersin.orgmdpi.comnih.gov.

Lycopene Epsilon-Cyclase (LCY-e) Gene Overexpression : Overexpression of the LCY-e gene, a key enzyme in the conversion of lycopene to α-carotene and subsequently lutein, has been shown to enhance lutein content. For instance, expressing the CvLCYE gene from C. vulgaris in C. reinhardtii increased lutein content by 2.3-fold frontiersin.orgfrontiersin.orgmdpi.com. Endogenous overexpression of the LCY-e gene in C. reinhardtii also led to enhanced lutein production without affecting total cell yields frontiersin.orgfrontiersin.org.

Carbonic Anhydrase (CA) Gene Overexpression : Heterologous expression of carbonic anhydrase genes from Mesorhizobium loti and Sulfurihydrogenibium yellowstonense in C. reinhardtii improved CO₂ capture and boosted lutein production significantly, achieving 21.32 mg/L (a 4-fold increase) frontiersin.orgfrontiersin.orgmdpi.com.

Pathway Optimization, Gene Overexpression, and Electron Channelling Approaches for High-Yield Production

Metabolic engineering strategies focus on optimizing the lutein biosynthetic pathway to achieve high-yield production. This often involves identifying and modifying rate-limiting steps and enhancing the flux of precursors.

Pathway Optimization and Gene Overexpression:

Targeting Rate-Limiting Steps : Phytoene synthase (PSY) and phytoene desaturase (PDS) are key rate-limiting enzymes in carotenoid biosynthesis nih.gov. Overexpression of these genes can increase lutein content nih.gov. For example, overexpression of the PSY gene can influence total carotenoid content, while LCY-e overexpression specifically enhances lutein mdpi.com.

Balancing Metabolic Flux : Overexpression of LCY-e can redirect lycopene flux towards the α-branch of the carotenoid pathway, leading to increased lutein production mdpi.com.

Upstream Pathway Enhancement : In Escherichia coli, strategies to enhance the upstream pathway, such as integrating the isopentenyl diphosphate isomerase (IDI) gene into the chromosome or adding the crtE gene, have been employed to increase carotenoid precursors nih.govbiosynsis.com. Insertion of the mevalonate (MVA) pathway can also enhance precursor supply nih.govbiosynsis.com.

Gene Screening and Plasmid Rearrangement : Researchers have screened for the most efficient sets of key genes (e.g., MpLCYe, MpLCYb, and MpCYP97C from various plant or bacterial species) and optimized lutein production by introducing multiple genes via plasmid rearrangement into E. coli biosynsis.comnih.govresearchgate.net.

Electron Channelling Approaches:

Electron channeling is a sophisticated strategy used to streamline metabolic flux, particularly for reactions mediated by eukaryotic cytochrome P450 enzymes (P450s) and their reductase partners, which often require efficient electron transfer kaist.ac.kreurekalert.orgresearchgate.netsciencedaily.com. Functional expression of eukaryotic P450s in bacteria can be challenging researchgate.net.

This approach involves artificially recruiting enzymes in physical proximity within the cell, often using scaffold proteins. For example, the Photorhabdus luminescens CipB scaffold protein has been successfully applied in E. coli to facilitate efficient electron transfer between P450s and reductases, leading to significantly enhanced lutein biosynthesis kaist.ac.kreurekalert.orgresearchgate.netsciencedaily.comdbpia.co.kr.

Through such systems metabolic engineering strategies, including substrate channeling and electron channeling, researchers have achieved remarkable lutein titers in bacterial hosts. One study reported a lutein yield of 218.0 mg L⁻¹ with a productivity of 5.01 mg L⁻¹ h⁻¹ in fed-batch fermentation under optimized culture conditions in E. coli researchgate.net. Other studies achieved 11 mg/L in E. coli using pathway engineering nih.govbiosynsis.comnih.govresearchgate.net.

Table 1: Examples of Enhanced Lutein Production in Engineered Microorganisms

OrganismGene/Strategy AppliedLutein Content/Yield IncreaseReference
C. reinhardtiiHeterologous expression of phytoene synthase (CzPSY)2.2-fold higher than wild type frontiersin.orgfrontiersin.orgmdpi.com
C. reinhardtiiHeterologous expression of phytoene synthase (DsPSY)2.6-fold higher than wild type frontiersin.orgfrontiersin.orgmdpi.com
C. reinhardtiiHeterologous expression of CvLCYE from C. vulgaris2.3-fold higher than wild type frontiersin.orgfrontiersin.orgmdpi.com
C. reinhardtiiEndogenous overexpression of LCY-eEnhanced production without affecting cell yields frontiersin.orgfrontiersin.org
C. reinhardtiiHeterologous expression of carbonic anhydrase (CA)21.32 mg/L (4-fold increase) frontiersin.orgfrontiersin.org
C. reinhardtiiHeterologous expression of phytoene-β-carotene synthase (CrtYB)60% higher than wild type under low light frontiersin.orgfrontiersin.orgmdpi.com
E. coliPathway engineering, gene screening, upstream pathway enhancement11 mg/L in mini jar nih.govbiosynsis.comnih.govresearchgate.net
E. coliSystems metabolic engineering with electron channeling218.0 mg L⁻¹ (5.01 mg L⁻¹ h⁻¹) in fed-batch fermentation researchgate.net
Saccharomyces cerevisiaeCombinatorial engineering, temporospatial pathway controlUp to 438 µg/gCDW frontiersin.orgfrontiersin.org

Molecular Mechanisms of Lutein S Biological Activities

Lutein's Interactions with Intracellular Signaling Cascades

Lutein (B1675518) has been shown to modulate several key intracellular signaling pathways, contributing to its cytoprotective and regulatory functions.

Lutein's influence on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is multifaceted and context-dependent. In neuronal cells, lutein treatment has been observed to enhance neuronal differentiation of SH-SY5Y cells, a process mediated by the intracellular PI3K signaling pathway. This effect was evidenced by a significant 2-fold increase in the levels of phosphorylated Akt (pAkt) following lutein administration oup.com.

Conversely, in other cellular contexts, lutein has demonstrated inhibitory effects on this pathway. For instance, lutein can suppress the migration of retinal pigment epithelial (RPE) cells by decreasing both cytoplasmic and mitochondrial Akt activity nih.gov. Furthermore, studies on A549 human non-small-cell lung cancer cells indicate that lutein inhibits the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis oup.comresearchgate.net. These findings suggest that lutein's modulation of the PI3K/Akt pathway can vary depending on the cell type and physiological or pathological state.

Table 1: Influence of Lutein on PI3K/Akt Signaling in Different Cell Types

Cell TypeLutein Effect on PI3K/Akt SignalingKey OutcomeReference
SH-SY5Y neuronal cellsIncreased pAkt levels (2-fold)Enhanced neuronal differentiation oup.com
Retinal Pigment Epithelial (RPE) cellsDecreased Akt activitySuppression of cell migration nih.gov
A549 Lung Cancer CellsInhibition of PI3K/Akt/mTOR pathwayInduction of apoptosis oup.comresearchgate.net

Lutein plays a significant role in activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical defense mechanism against oxidative stress. In human retinal pigment epithelial cells, lutein significantly enhanced Nrf2 translocation to the nucleus, leading to increased transcript levels of antioxidant enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) by 1.7-fold, glutamate-cysteine ligase regulatory subunit (GCLm) by 1.4-fold, and HO-1 by 1.8-fold after 24 hours nih.gov. Lutein's ability to activate Nrf2 and upregulate HO-1 expression has also been observed to mitigate oxidative stress and apoptosis in HT22 cells nih.govaacrjournals.org. This pathway is also implicated in lutein's cardioprotective activity, where it positively regulates Nrf2/HO-1 signaling, enhancing the expression of various antioxidant and cytoprotective proteins ubc.ca. Furthermore, lutein protects against alcohol-induced liver damage by modulating the Nrf2/HO-1 pathway, increasing HO-1 expression.

Regarding Sirtuin-1 (SIRT-1) signaling, lutein has been shown to attenuate excessive lipid accumulation in differentiated 3T3-L1 cells and abdominal adipose tissue in rats through a SIRT1-mediated pathway. Lutein supplementation was found to activate SIRT1 expression, which in turn modulated the expression of genes involved in lipid metabolism, such as upregulating FoxO1, ATGL, and HSL, and downregulating SREBP-1, FAS, and ACC. SIRT1 is a NAD+-dependent deacetylase involved in various physiological functions, including cell cycle control, energy expenditure, oxidative stress response, apoptosis, and aging.

Table 2: Lutein's Effects on Nrf2/HO-1 and SIRT-1 Signaling

Pathway/ProteinLutein EffectCellular/Physiological ContextReference
Nrf2/HO-1Increased Nrf2 nuclear translocationHuman Retinal Pigment Epithelial Cells nih.gov
Nrf2/HO-1Upregulated NQO1 (1.7x), GCLm (1.4x), HO-1 (1.8x)Human Retinal Pigment Epithelial Cells nih.gov
Nrf2/HO-1Increased HO-1 expressionHT22 cells, Cardioprotection, Liver protection nih.govaacrjournals.orgubc.ca
SIRT-1Activated SIRT1 expression3T3-L1 cells, Abdominal adipose tissue

Lutein has been shown to influence gap junctional communication, particularly through its interaction with Connexin-43 (Cx43), a key protein forming gap junctions that facilitate direct intercellular communication. Research indicates that lutein can notably increase the expression of Cx-43. This effect is mediated by the activation of Nrf2, which subsequently binds to the Antioxidant Response Element (ARE)/Electrophile Response Element (EpRE) sequences in the Cx-43 gene, leading to its increased expression. This upregulation of Cx-43, alongside other antioxidant and cytoprotective proteins, is believed to contribute to lutein's protective effects against oxidative stress and cell injury, potentially enhancing cell survival.

Photoprotective Mechanisms and Light Energy Modulation

Lutein is critically involved in protecting biological systems from light-induced damage, particularly in the eye and in photosynthetic organisms.

Lutein, along with its isomer zeaxanthin (B1683548), is highly concentrated in the macula lutea of the human eye, where it serves as a natural defense against harmful light. These carotenoids effectively absorb and filter high-energy wavelengths of visible light, specifically blue light (400–500 nm), and also contribute to protection against near-ultraviolet (UV) radiation. This filtering capability is attributed to their molecular structure, which allows for efficient absorption of these reactive light wavelengths.

The presence of lutein in the macular pigment acts as a built-in defense mechanism, reducing oxidative stress and minimizing cellular damage in the retina. Lutein plays a crucial role in ocular health by filtering high-energy visible waves, such as blue light, and has been reported to reduce blue light by up to 40%. While the human lens also provides some natural protection by absorbing UV and blue light, lutein in the macula offers additional, though potentially inadequate, protection to photoreceptors. The young retina is particularly susceptible to UV damage as the lens has not yet developed sufficient yellow chromophores to prevent UV transmission.

Table 3: Lutein's Role in Light Filtration

Light Wavelength/TypeLutein's MechanismImpact on Ocular HealthReference
High-Energy Blue Light (400-500 nm)Absorption and FilteringReduces oxidative stress, minimizes retinal cell damage, prevents photooxidative degeneration
Near-Ultraviolet RadiationContributes to protectionPrevents transmission to the retina (in conjunction with lens)
Overall Blue Light ReductionUp to 40% reductionEnhances optical density of macular pigments, improves contrast

In photosynthetic organisms, lutein plays a vital role in non-photochemical quenching (NPQ), a process essential for dissipating excess absorbed light energy as heat, thereby preventing photodamage to the photosynthetic apparatus. Lutein, as a xanthophyll, acts as a non-photochemical quenching agent, specifically dealing with triplet chlorophyll (B73375), an excited form of chlorophyll that can be overproduced under very high light levels during photosynthesis.

NPQ is a rapidly inducible and reversible process that occurs in the photosynthetic membranes of plants, algae, and cyanobacteria. Lutein, along with zeaxanthin, contributes significantly to the rapidly relaxing component of NPQ, known as qE. Studies involving lutein-deficient mutants, such as lut2 in Arabidopsis thaliana, have shown diminished levels of qE, underscoring lutein's importance in this photoprotective mechanism. The lutein cycle in plants is directly involved in dissipating excess light energy. Furthermore, in Arabidopsis, lutein can even substitute for zeaxanthin in the formation of qE, highlighting its critical and sometimes interchangeable role in this energy dissipation process.

Structural and Functional Association with Light-Harvesting Complex II (LHC-II) in Photosystems

Lutein plays an integral role in the major light-harvesting complex of Photosystem II (LHC-II), which is the primary solar energy collector in green plant photosynthesis usp.br. LHC-II is the most abundant membrane protein in chloroplasts, existing as a trimer and binding a significant portion of thylakoid chlorophyll molecules usp.br. Each monomeric LHC-II unit typically comprises a polypeptide of approximately 232 amino acid residues, 13-15 chlorophyll a and b molecules, and 3-4 carotenoids, including Lutein, violaxanthin (B192666), and neoxanthin (B191967) usp.brresearchgate.net.

Lutein's association with LHC-II is highly specific, occupying particular binding sites within the complex. For instance, Lutein is coordinated at the L1 site of all LHC complexes, while other sites (L2 and N1) may accommodate different xanthophylls like violaxanthin or neoxanthin depending on the specific complex (e.g., LHCII, CP26, CP29) nih.govrug.nl. This precise structural integration enables efficient energy transfer from carotenoids to chlorophylls (B1240455), a process crucial for light harvesting nih.govrug.nl.

Beyond its light-harvesting function, Lutein in LHC-II is critical for photoprotection, particularly in the non-radiative dissipation of excess excitation energy under high-light conditions usp.br. This photoprotective mechanism is essential for minimizing the damaging effects of excessive light usp.br. Specifically, Lutein bound to site L1 is a primary catalyst for quenching chlorophyll triplet states, which occurs via energy transfer from neighboring chlorophylls nih.gov. This domain is also vital for pigment-induced protein folding within the LHC-II complex nih.gov. The ability of Lutein to absorb blue light contributes to its protective functions atamanchemicals.comuva.nl.

Cellular and Subcellular Effects of Lutein

Lutein exerts diverse effects at the cellular and subcellular levels, influencing various physiological and pathological processes.

Modulation of Cell Proliferation and Induction of Apoptosis Pathways (e.g., in A549 lung cancer cells)

Lutein demonstrates significant potential in modulating cell proliferation and inducing apoptosis, particularly in cancer cells. Studies on non-small cell lung cancer (NSCLC) cells, such as A549, have shown that Lutein can significantly inhibit cell proliferation in a dose-dependent manner nih.govnih.gov. This inhibition is often accompanied by cell cycle arrest, notably at the G0/G1 phase nih.govmdpi.com.

Furthermore, Lutein is capable of inducing apoptosis, or programmed cell death, in various cancer cell lines, including A549 lung cancer cells nih.govnih.govmdpi.com. The mechanisms underlying Lutein-induced apoptosis are multifaceted. In A549 cells, Lutein has been shown to induce DNA damage and subsequently activate the ATR/Chk1/p53 signaling pathway, leading to its antitumorigenic effects nih.gov. RNA-sequencing analysis has revealed that the p53 signaling pathway is significantly upregulated in Lutein-treated A549 cells nih.gov.

Other studies indicate that Lutein induces apoptosis by modulating the PI3K/AKT/mTOR signaling pathway in A549 and HCC827 lung cancer cells, while not affecting normal cells like BEAS-2B nih.govjcdr.net. It also influences the expression of apoptosis-related genes, increasing pro-apoptotic genes like BAX and CAS3, and reducing anti-apoptotic genes such as BCL2 researchgate.net. The proapoptotic effect of Lutein has also been observed in breast cancer cell lines, where it increases intracellular reactive oxygen species (ROS) levels and activates p53 signaling mdpi.com.

Regulation of Cellular Senescence Processes and Redox Homeostasis

Lutein plays a role in regulating cellular senescence and maintaining redox homeostasis, particularly in the context of oxidative stress. Cellular senescence is a state of irreversible cell cycle arrest often triggered by stressors like oxidative stress and DNA damage frontiersin.orggenome.jp. Lutein has been shown to protect cells from oxidative stress-induced premature cellular senescence nih.gov.

In human retinal pigment epithelial (ARPE-19) cells, Lutein effectively mitigates the effects of hydrogen peroxide-induced senescence, which typically leads to increased reactive oxygen species (ROS) production, altered lysosome content, and cell cycle arrest nih.gov. Lutein treatment in these cells induces the expression of antioxidant enzymes and proteins, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), sirtuin (SIRT)-1, and SIRT3 nih.gov. These findings suggest that Lutein's anti-senescence potential is linked to its ability to reduce oxidative stress and activate pathways involved in cellular defense and longevity nih.govwustl.edumdpi.com.

Lutein's antioxidant activity is central to its role in redox homeostasis. It scavenges reactive oxygen species such as singlet oxygen and lipid peroxy radicals mdpi.com. By modulating oxidant-sensitive inflammatory signaling pathways, Lutein suppresses the activation of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription 3 (STAT3), thereby reducing the induction of pro-inflammatory cytokines and enzymes mdpi.com. It also helps maintain endogenous antioxidant levels, such as glutathione (B108866), and activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates various antioxidant enzymes mdpi.com.

Effects on Lysosomal Content and General Cellular Metabolism

Lutein influences lysosomal content and general cellular metabolism, particularly in the context of lipid homeostasis and autophagy. Lysosomes are crucial organelles involved in cellular waste degradation and recycling, and their dysfunction can lead to the accumulation of cellular debris and impaired metabolic processes wustl.edu.

Research suggests that Lutein can modulate autophagy-related signaling pathways, including the transcription factor EB (TFEB) researchgate.netnih.gov. TFEB is a master regulator of lysosomal biogenesis and autophagy, playing a critical role in lipid homeostasis and cellular energy metabolism researchgate.netnih.gov. Lutein supplementation has been shown to increase the expression of key factors in autophagy signaling, such as phosphatidylinositol 3-kinase (PI3K), an upstream regulator of TFEB nih.gov. This suggests Lutein's potential to promote cellular clearance mechanisms.

Hyaluronidase (B3051955) Enzyme Inhibition and its Potential Biological Ramifications

Lutein has been identified as an inhibitor of the hyaluronidase enzyme, an activity with significant biological ramifications, particularly in the context of cancer nih.govresearchgate.netresearcher.life. Hyaluronidase is an enzyme that degrades hyaluronic acid (HA), a major component of the extracellular matrix nih.govresearcher.life. In various cancers, including non-small cell lung cancer (NSCLC), hyaluronidase activity is often upregulated, leading to increased HA turnover and the generation of low molecular weight HA (LMW-HA), which is associated with tumor progression and metastasis nih.govplos.org.

A study investigating the anticancer effects of compounds from Xenostegia tridentata against A549 lung cancer cells found that Lutein exhibited the strongest inhibition of hyaluronidase enzyme activity among the isolated compounds nih.govresearchgate.netresearchgate.net. This inhibitory activity correlated with Lutein's anticancer effects, including the inhibition of cancer cell migration and cytotoxicity against A549 cells nih.govplos.orgresearchgate.net. This finding suggests that hyaluronidase could be a novel target for the anticancer activities of Lutein nih.govresearchgate.net. The inhibition of hyaluronidase by Lutein leads to reduced levels of LMW-HA, thereby potentially disrupting pathways that promote tumor growth and metastasis nih.gov.

Structural Biology and Stereochemistry of Lutein

Molecular Architecture and Stereoisomeric Forms of Lutein (B1675518)

The precise three-dimensional structure of lutein is fundamental to its chemical properties and biological functions. Its architecture is defined by a long carbon backbone, specific oxygen-containing functional groups, and multiple chiral centers.

Lutein is classified as a xanthophyll, which are oxygenated derivatives of carotenes. researchgate.net Unlike carotenes, which are pure hydrocarbons, xanthophylls contain oxygen, typically in the form of hydroxyl groups. researchgate.networldofmolecules.com This feature imparts a greater polarity to the molecule compared to carotenes like beta-carotene (B85742) and lycopene (B16060). worldofmolecules.com

The fundamental structure of lutein is a C40 isoprenoid backbone, forming a long, unsaturated polyene chain. researchgate.networldofmolecules.com This chain is characterized by a system of conjugated carbon-carbon double bonds which are responsible for lutein's ability to absorb light, particularly blue light, and for its antioxidant properties. researchgate.netdrugbank.com At each end of this polyene chain is a cyclic structure known as an ionone (B8125255) ring. Lutein is distinguished by having two different types of ionone rings: one β-ring and one ε-ring. researchgate.netfrontiersin.org Both of these rings are oxygenated, containing a hydroxyl (-OH) group, which is a hallmark of xanthophylls. worldofmolecules.comfrontiersin.org

The hydroxyl groups on lutein's terminal rings are located at the C3 and C3′ positions. researchgate.netnih.gov These polar groups are crucial for the molecule's orientation within biological membranes. The presence of these specific end-groups and the structure of the ε-ring result in lutein having three chiral centers, which are points in a molecule where four different groups are attached, leading to stereoisomerism. worldofmolecules.comfrontiersin.orgmdpi.com These chiral centers are located at carbons 3, 3′, and 6′. mdpi.comnih.gov The naturally occurring and predominant dietary form of lutein has a specific absolute configuration of (3R, 3′R, 6′R). nih.govnih.govnih.gov This precise three-dimensional arrangement is critical for its recognition and interaction with proteins and other biological molecules. Due to these three stereogenic centers, eight different stereoisomers of lutein are theoretically possible. nih.govprofjohnnolan.com

Lutein shares the same chemical formula (C₄₀H₅₆O₂) with zeaxanthin (B1683548), making them structural isomers. worldofmolecules.com However, they are not stereoisomers of each other. worldofmolecules.com The key structural difference lies in the position of a double bond in one of the terminal ionone rings. worldofmolecules.comfrontiersin.orgnih.gov While lutein has one β-ring and one ε-ring, zeaxanthin possesses two β-rings. frontiersin.orgnih.gov This seemingly minor difference means that zeaxanthin has a slightly longer system of 11 conjugated double bonds compared to lutein's 10. nih.govmdpi.com

This structural variation also affects their chirality. Zeaxanthin has only two chiral centers (at C3 and C3′), with the common dietary form being (3R, 3′R). frontiersin.orgnih.gov

Meso-zeaxanthin (B1235934) is a stereoisomer of zeaxanthin, not lutein, with a (3R, 3′S) configuration. nih.govprofjohnnolan.com It is rarely found in the diet but is formed in the human retina from the metabolic conversion of lutein. nih.govprofjohnnolan.comnih.gov The spatial orientation of the hydroxyl groups in meso-zeaxanthin is identical to that of lutein. nih.govprofjohnnolan.com

FeatureLuteinZeaxanthinMeso-Zeaxanthin
Chemical Formula C₄₀H₅₆O₂C₄₀H₅₆O₂C₄₀H₅₆O₂
End Rings 1 β-ring, 1 ε-ring2 β-rings2 β-rings
Conjugated Double Bonds 101111
Chiral Centers 3 (C3, C3', C6')2 (C3, C3')2 (C3, C3')
Predominant Stereoconfiguration (3R, 3'R, 6'R)(3R, 3'R)(3R, 3'S)

Interactions with Biological Membranes and Proteins

Lutein's functions are intrinsically linked to its location within cells, primarily within biological membranes. Its amphiphilic nature, with a nonpolar polyene chain and polar hydroxyl end-groups, dictates its interactions with the lipid bilayers and associated proteins. researchgate.net

The polar hydroxyl groups at each end of the lutein molecule act as anchors, interacting with the polar headgroups of phospholipids (B1166683) at the membrane's two surfaces. frontiersin.orgresearchgate.net This interaction promotes a transmembrane orientation, where the long, hydrophobic polyene chain spans the nonpolar, hydrophobic core of the lipid bilayer. frontiersin.orgresearchgate.net This vertical alignment is considered the preferential orientation for lutein. nih.gov

However, a key distinction between lutein and its isomer zeaxanthin is lutein's ability to also adopt a horizontal orientation. frontiersin.orgresearchgate.netcore.ac.uk In this position, the molecule lies parallel to the membrane surface, just below the phospholipid headgroups. frontiersin.orgresearchgate.net This orientation has not been observed for zeaxanthin. frontiersin.orgresearchgate.net Molecular dynamics simulations suggest that both vertical and horizontal orientations of lutein are stabilized by hydrogen bonds between its hydroxyl groups and the carbonyl or phosphate (B84403) oxygen atoms of the phospholipid molecules. core.ac.uknih.gov While the transmembrane orientation is predominant, the capacity to exist in a horizontal state suggests a more complex interaction with the membrane environment, which may be related to its unique biological roles. frontiersin.orgnih.gov

The presence of lutein within the lipid bilayer increases the membrane's rigidity. researchgate.net It is often concentrated in membrane domains rich in polyunsaturated fatty acids. nih.gov Lutein is found in various subcellular membranes, including mitochondrial membranes and neuronal plasma membranes. nih.govarvojournals.org

Interaction TypeLutein Moiety InvolvedMembrane Component InvolvedDescription
Anchoring Polar Hydroxyl Groups (-OH) at C3 and C3'Polar Headgroups of PhospholipidsHydrogen bonding between lutein's -OH groups and the phosphate and carbonyl oxygen atoms of phospholipids stabilizes its position at the bilayer interface. core.ac.uknih.gov
Hydrophobic Interaction Nonpolar C40 Polyene ChainAcyl Chains of PhospholipidsThe rigid, nonpolar chain aligns with the fatty acid tails in the hydrophobic core of the membrane, contributing to membrane stability. researchgate.netnih.gov

Ligand-Binding Characteristics with Solubilized Membrane Proteins from Biological Tissues

The selective uptake and concentration of lutein in specific biological tissues, most notably the human retina, are mediated by its interaction with specific binding proteins. Research into the ligand-binding characteristics of lutein with solubilized membrane proteins from these tissues has provided significant insights into the mechanisms governing its absorption, transport, and stabilization.

Studies utilizing human retinal tissue have been pivotal in identifying and characterizing these interactions. The process for investigating these binding characteristics typically involves the preparation of a carotenoid-rich membrane fraction from the tissue. This is achieved through a series of steps including homogenization to break down the tissue structure, followed by differential centrifugation to separate cellular components, and finally, detergent solubilization to extract membrane-bound proteins in a functional state.

Through these methods, researchers have demonstrated that the binding of lutein to these solubilized retinal membrane proteins is both saturable and specific. This indicates that there are a finite number of binding sites and that these sites have a structural preference for lutein and its isomers. Early studies on mixed solubilized retinal membrane proteins reported an apparent dissociation constant (Kd) of approximately 1 µM for both lutein and its isomer, zeaxanthin. nih.gov The dissociation constant (Kd) is a measure of the binding affinity between a ligand (lutein) and a protein; a smaller Kd value indicates a stronger binding affinity.

Further research has led to the purification and identification of more specific lutein-binding proteins. A significant finding was the isolation of a membrane-associated human retinal lutein-binding protein (HR-LBP). acs.org Equilibrium binding studies with this purified protein demonstrated a high and specific affinity for lutein, with a dissociation constant (Kd) of 0.45 µM. acs.org This stronger affinity, when compared to the mixed protein preparations, underscores the presence of highly specialized binding sites for lutein within the retina. This human retinal lutein-binding protein is suggested to be a member of the steroidogenic acute regulatory (StAR) protein family, specifically showing homology to StAR-related lipid-transfer protein 3 (StARD3). mdpi.com

The specificity of these interactions is highlighted by comparative binding studies. For instance, the pi isoform of glutathione (B108866) S-transferase (GSTP1) has been identified as a high-affinity binding protein for zeaxanthin in the human macula, but it shows no significant binding affinity for lutein. arvojournals.orgarvojournals.org Conversely, the StARD3 protein has been identified as a specific lutein-binding protein. mdpi.com Other carotenoids, such as canthaxanthin (B1668269) and beta-carotene, exhibit no significant binding to these specific solubilized retinal membrane proteins under the same experimental conditions. nih.gov Furthermore, other potential carrier proteins like albumin, tubulin, and serum lipoproteins demonstrate only weak, non-specific binding affinities for xanthophylls like lutein. nih.gov

The concentrations of lutein and its binding partners are not uniform across the retina. Lutein is the dominant carotenoid in the peripheral retina, while its isomer zeaxanthin is more concentrated in the central fovea. arvojournals.orgarvojournals.org Studies on rod outer segment (ROS) membranes, where lutein is thought to exert antioxidant functions, have shown that the combined concentration of lutein and zeaxanthin is significantly higher in the perifoveal region compared to the peripheral retina. arvojournals.org Specifically, in ROS membranes, the concentration of lutein plus zeaxanthin was found to be 2.7 times more concentrated in the perifoveal region than in the peripheral region. arvojournals.org

The binding of lutein to its specific proteins also induces conformational changes that can be observed spectroscopically. For example, the association of lutein with the purified human retinal lutein-binding protein results in a significant bathochromic shift (a shift to a longer wavelength) of approximately 90 nm in its absorption spectrum. acs.orgnih.gov This phenomenon is indicative of a close and specific interaction that alters the electronic environment of the lutein molecule.

Interactive Data Tables

The following tables summarize key findings from research on the ligand-binding characteristics of lutein with solubilized membrane proteins.

Binding Affinity of Lutein to Retinal Proteins

Protein PreparationBiological SourceDissociation Constant (Kd) for LuteinReference
Human Retinal Lutein-Binding Protein (HR-LBP)Human Peripheral Retina0.45 µM acs.org
Mixed Solubilized Membrane ProteinsHuman Macula or Peripheral Retina~1 µM nih.gov
Glutathione S-transferase P1 (GSTP1)Human MaculaNo appreciable binding arvojournals.org

Comparative Ligand Binding to Solubilized Human Retinal Membrane Proteins

LigandBinding ActivityReference
LuteinSpecific and saturable binding nih.gov
ZeaxanthinSpecific and saturable binding nih.gov
CanthaxanthinNo significant binding nih.gov
β-CaroteneNo significant binding nih.gov

Advanced Analytical Methodologies for Lutein Quantification and Characterization

Sample Preparation and Extraction Methodologies for Lutein (B1675518)

Effective sample preparation and extraction are crucial initial steps in the analytical determination of lutein, ensuring its efficient recovery and minimizing degradation. Lutein often exists in esterified forms within biological and food matrices, necessitating hydrolysis prior to extraction.

Alkaline Hydrolysis and Optimized Solvent Extraction Protocols

Alkaline hydrolysis, commonly referred to as saponification, is a pivotal step in lutein extraction, particularly when lutein is present as fatty acid esters. This process aims to hydrolyze the ester bonds, releasing free lutein, and simultaneously aids in the removal of chlorophyll (B73375), which can interfere with subsequent analysis scholarsresearchlibrary.comresearchgate.netgoogle.com. Potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are frequently employed as alkaline reagents, often in methanolic solutions scholarsresearchlibrary.comresearchgate.netgoogle.comcabidigitallibrary.org. Reaction conditions, including temperature and time, are critical; for instance, optimal conditions for lutein extraction have been reported to include 9% KOH for 3 hours at 45°C or 18% KOH for 1.9 hours at 39.9°C researchgate.net. However, excessive alkali concentrations and high temperatures must be avoided to mitigate lutein degradation and the formation of unwanted isomeric compounds scholarsresearchlibrary.com.

Following hydrolysis, optimized solvent extraction protocols are applied to isolate lutein from the sample matrix. Lutein's lipophilic nature necessitates the use of organic solvents researchgate.netnih.gov. Common solvents include acetone, methanol, hexane, ethanol, ethyl acetate, toluene, methyl tert-butyl ether (MTBE), and tetrahydrofuran (B95107) (THF) cabidigitallibrary.orgresearchgate.netnih.govtandfonline.comscirp.orgmdpi.comgoogle.commdpi.comscirp.orgmdpi.comaidic.itsci-hub.st. Often, a mixture of solvents is used to enhance extraction efficiency, such as methanol:acetone (1:1, v/v) or hexane:acetone:ethanol:toluene (10:7:6:7, v/v/v/v) cabidigitallibrary.orgnih.govmdpi.com.

To protect lutein from degradation during extraction, several precautions are routinely implemented. Lutein is highly sensitive to light, heat, and oxygen, which can lead to oxidative degradation and trans-cis photoisomerization researchgate.netnih.govresearchgate.netmdpi.comnih.gov. Therefore, extraction procedures are typically carried out under dim light or in the dark, often under a nitrogen atmosphere to eliminate oxygen and provide an inert environment researchgate.netscirp.orgmdpi.com. The addition of antioxidants, such as butylated hydroxytoluene (BHT) or tert-butylhydroquinone (B1681946) (TBHQ), to extraction solvents at concentrations around 0.1% (w/v) is also a common practice to minimize degradation researchgate.netnih.govscirp.orgmdpi.comresearchgate.net. Ultrasonic-assisted extraction has also been explored to improve efficiency, though its impact on lutein concentration can vary depending on the specific application mdpi.commdpi.com.

Development and Validation of Extraction Efficiency for Diverse Biological and Food Matrices

The development of robust extraction methods requires thorough validation of their efficiency across diverse biological and food matrices. Lutein is found in a variety of sources, including green leafy vegetables (e.g., spinach, kale), yellow carrots, marigold flowers, microalgae (e.g., Scenedesmus obliquus, Arthrospira platensis), egg yolks, and human biological fluids like plasma researchgate.netnih.govtandfonline.comscirp.orgmdpi.comscirp.orgmdpi.comsciencescholar.usd-nb.infoguidetopharmacology.orgakjournals.com.

Validation of extraction efficiency is typically performed through recovery studies, often utilizing the standard addition technique. This involves spiking known amounts of lutein into a sample matrix and determining the percentage recovered after the extraction process. Acceptable recovery ranges vary depending on the matrix and the analytical method's purpose. For instance, recovery rates for lutein in food products have been reported between 85.43% and 101.16% d-nb.info. In infant formula and adult nutritionals, recoveries ranged from 92.3% to 105.5% scirp.orgnih.gov. For biological matrices like human plasma, reported extraction recoveries can be around 68.73%, while in rat plasma, they might range from 50.94% to 60.90% akjournals.comakjournals.com. A study on wheat samples showed recovery rates between 95.50% and 97.33% nih.gov.

Challenges in extraction from diverse matrices include the varying compositions of the matrix, which can affect solvent penetration and lutein solubility, and the presence of interfering compounds. The high fat content in some matrices, such as infant formula, necessitates specific extraction protocols, often involving saponification or enzymatic hydrolysis followed by organic solvent extraction scirp.org. Minimizing the time between sample maceration and extraction is also important to prevent enzymatic oxidation researchgate.net.

Method Validation and Quality Control in Lutein Research

Method validation and quality control are essential for ensuring the reliability and accuracy of lutein quantification. This involves assessing key analytical parameters and addressing potential interferences.

Assessment of Analytical Method Linearity, Accuracy, Precision, and Robustness

The validation of analytical methods for lutein quantification, typically using High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), adheres to guidelines such as those from the International Conference on Harmonization (ICH) sciencescholar.usisfcppharmaspire.comresearchgate.netwisdomlib.org.

Linearity: Assesses the proportional relationship between analyte concentration and detector response. It is typically evaluated by constructing calibration curves with a minimum of five standard concentrations and determining the correlation coefficient (R²). A high R² value (e.g., greater than 0.995 or 0.999) indicates good linearity nih.govscirp.orgsciencescholar.usd-nb.infonih.govisfcppharmaspire.comwisdomlib.orgnih.gov. Reported linear ranges for lutein vary based on the method and matrix, for example, 50-150 μg mL⁻¹ sciencescholar.us, 0.3–20.0 µg/mL d-nb.info, 0.5-5.0 μg·mL⁻¹ nih.gov, and 4-500 ng/mL in plasma akjournals.com.

Accuracy: Measures the closeness of agreement between the test result and the accepted reference value. It is commonly determined by calculating the recovery percentage of known concentrations of lutein spiked into a sample matrix nih.govscirp.orgsciencescholar.usd-nb.infoakjournals.comnih.govakjournals.comisfcppharmaspire.comresearchgate.netwisdomlib.org. Recovery percentages for lutein are often expected to be within a range, such as 98.90% sciencescholar.us, 73.88–104.66% d-nb.info, 92.3–105.5% scirp.orgnih.gov, and 99.54%-100.29% wisdomlib.org.

Precision: Refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically evaluated as repeatability (intra-day) and intermediate precision (inter-day/inter-analyst) and expressed as Relative Standard Deviation (%RSD) scirp.orgsciencescholar.usd-nb.infoakjournals.comnih.govakjournals.comisfcppharmaspire.comresearchgate.netwisdomlib.org. For lutein, acceptable %RSD values are generally low, often less than 2% sciencescholar.usisfcppharmaspire.com. In some cases, %RSD for repeatability was ≤5.8% for lower concentrations (1-100 μ g/100g ) and ≤1.1% for higher concentrations (>100 μ g/100g ) nih.gov. For plasma samples, intra-batch precision was around 2.36% and inter-batch precision around 8.48% akjournals.comakjournals.com.

Robustness: Evaluates the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. This includes minor changes in flow rate, mobile phase composition, column temperature, and detection wavelength sciencescholar.usisfcppharmaspire.comresearchgate.net. Assessing robustness ensures the method's reliability under normal operating conditions.

Table 1: Summary of Lutein Analytical Method Validation Parameters

Validation ParameterTypical Range/ValueSource Examples
Linearity (R²) ≥ 0.995 to 0.999 nih.govscirp.orgsciencescholar.usd-nb.infonih.govisfcppharmaspire.comwisdomlib.orgnih.gov
Linear Range 0.3–20.0 µg/mL; 0.5-5.0 μg·mL⁻¹; 4-500 ng/mL nih.govd-nb.infoakjournals.com
Accuracy (Recovery %) 73.88–104.66% (food); 92.3–105.5% (infant formula); 50.94–68.73% (plasma) scirp.orgd-nb.infoakjournals.comnih.govakjournals.com
Precision (%RSD) ≤ 2% (general); ≤ 5.8% (low conc.); ≤ 1.1% (high conc.); < 12.80% (plasma) sciencescholar.usakjournals.comnih.govakjournals.comisfcppharmaspire.comwisdomlib.org

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.

LOD is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified. It is often determined based on a signal-to-noise (S/N) ratio of 3:1 d-nb.infoisfcppharmaspire.com.

LOQ is the lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. It is commonly determined based on an S/N ratio of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve (LOQ = 10σ/S, where σ is the standard deviation of the response and S is the slope) d-nb.infoisfcppharmaspire.com.

Reported LOD and LOQ values for lutein vary depending on the matrix and the specific analytical technique. For instance, in some food products, LOD and LOQ for lutein were reported as 0.08 µg/mL and 0.26 µg/mL, respectively d-nb.info. Another study found LOD and LOQ for lutein in wheat to be 12 ng·mL⁻¹ and 42 ng·mL⁻¹, respectively nih.govresearchgate.net. In infant formula, LOD and LOQ for lutein were both determined to be 0.08 μ g/100 g and 0.27 μ g/100 g, respectively nih.gov. For plasma samples, the lower limit of quantification (LLOQ) was reported as 4 ng/mL akjournals.com.

Table 2: Typical LOD and LOQ Values for Lutein

MatrixLODLOQSource
Food Products0.08 µg/mL0.26 µg/mL d-nb.info
Wheat12 ng·mL⁻¹42 ng·mL⁻¹ nih.govresearchgate.net
Infant Formula0.08 μ g/100 g0.27 μ g/100 g nih.gov
Human/Rat Plasma4 ng/mL (LLOQ)- akjournals.com

Addressing Chromatographic Interference and Co-elution Issues with Structural Isomers (e.g., Zeaxanthin)

A significant challenge in lutein analysis is its separation from structural isomers, particularly zeaxanthin (B1683548). Lutein and zeaxanthin share the same molecular formula (C₄₀H₅₆O₂) and similar chemical structures, differing only in the position of one double bond, making their complete chromatographic resolution challenging nih.govscispace.comnih.govnih.govresearchgate.net. This structural similarity can lead to co-elution, compromising the accuracy of individual quantification.

To overcome these co-elution issues, specific chromatographic strategies are employed:

Column Chemistry: While C18 columns are common for carotenoid analysis, C30 carotenoid columns are often preferred for their enhanced ability to resolve lutein from zeaxanthin and their various cis- and trans-isomers mdpi.comscirp.orgd-nb.infonih.govnih.gov. C30 columns offer better shape selectivity, which is critical for separating these closely related isomers nih.gov.

Mobile Phase Composition and Gradient Elution: Optimized mobile phase compositions and gradient elution programs are crucial for achieving baseline separation. Typical mobile phases for lutein and zeaxanthin separation often involve mixtures of methanol, methyl tert-butyl ether (MTBE), and water, or acetonitrile, methanol, and n-hexane nih.govmdpi.comscirp.orgd-nb.infonih.govunict.it. The precise ratios and gradient profiles are tailored to the specific column and desired resolution.

Detection Wavelength: Lutein and zeaxanthin exhibit similar UV-Vis absorption spectra, typically detected around 440-450 nm researchgate.netmdpi.comsciencescholar.usd-nb.info. While this wavelength is suitable for their detection, it does not inherently resolve co-elution issues; rather, it is the chromatographic separation that ensures distinct peaks.

Column Temperature: Adjusting column temperature can also influence the selectivity and resolution of lutein and zeaxanthin isomers sciencescholar.usnih.gov.

Advanced Techniques: In some cases, flash column chromatography on silica (B1680970) gel has been utilized for the purification of lutein, demonstrating its utility in achieving high purity, even when co-occurring with zeaxanthin researchgate.net.

The continuous development of advanced chromatographic materials and methods is vital for achieving accurate and reliable quantification of lutein in complex matrices, especially given the presence of its structurally similar isomers.

Research Perspectives and Future Directions in Lutein Studies

Emerging Research Areas in Lutein (B1675518) Biology

The exploration of lutein's biological functions is expanding beyond its well-established roles in eye health. Researchers are now venturing into new territories, investigating its impact on a wider array of molecular pathways and its potential synergistic interactions with other bioactive compounds.

Exploration of Untapped Molecular Targets and Novel Signaling Networks

Recent investigations have begun to uncover novel molecular targets for lutein, suggesting its influence extends to complex signaling networks previously unexplored. Studies are moving beyond its antioxidant properties to understand its role as a modulator of inflammatory pathways, cellular signaling cascades, and gene expression. For instance, research is focusing on how lutein interacts with nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid metabolism and inflammation. The interaction with these receptors suggests a potential role for lutein in metabolic diseases. Furthermore, the influence of lutein on the Keap1-Nrf2 antioxidant response pathway is an area of active investigation, aiming to elucidate its cytoprotective mechanisms at a molecular level.

Investigation of Synergistic Effects of Lutein with Other Bioactive Compounds

The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a burgeoning area in nutritional science. Research is increasingly focused on understanding how lutein works in concert with other dietary components, such as zeaxanthin (B1683548), omega-3 fatty acids, and vitamins C and E. For example, the combination of lutein and zeaxanthin is well-known for its role in macular health. However, emerging studies are exploring synergies in other physiological contexts. The potential for lutein to enhance the anti-inflammatory effects of omega-3 fatty acids or to regenerate other antioxidants like vitamin E are areas of significant interest. These investigations are crucial for developing more effective dietary recommendations and functional food formulations.

Methodological Advancements in Lutein Research

To unravel the intricate biological roles of lutein, researchers are increasingly relying on sophisticated and innovative methodologies. These advancements are enabling more precise and efficient production, detection, and characterization of lutein and its interactions within complex biological systems.

Development of Advanced Biosynthesis and Sustainable Production Systems

The demand for high-purity lutein for research and commercial purposes has spurred the development of advanced production methods. While extraction from marigold flowers remains a primary source, biotechnological approaches using microorganisms like algae and yeast are gaining traction. These systems offer the potential for more sustainable, cost-effective, and controlled production of lutein. Genetic engineering techniques are being employed to optimize metabolic pathways in these microorganisms to enhance lutein yields.

Table 1: Comparison of Lutein Production Methods

Production Method Primary Source Advantages Challenges
Traditional Extraction Marigold Flowers Established technology, high initial concentration. Seasonal and geographical dependency, use of organic solvents.
Algal Cultivation Chlorella, Scenedesmus Sustainable, environmentally friendly, co-production of other valuable compounds. Lower yields compared to marigolds, requires optimization of growth conditions.
Yeast Fermentation Saccharomyces cerevisiae Highly controlled production, not dependent on climate, potential for high purity. Requires significant genetic engineering, optimization of fermentation parameters.
Bacterial Synthesis Escherichia coli Rapid growth, well-understood genetics for engineering. Often lower yields, potential for endotoxin (B1171834) contamination.

Innovation in Analytical Techniques for High-Throughput and In-Situ Characterization in Complex Biological Systems

Detecting and quantifying lutein in complex biological matrices like tissues and cells presents a significant analytical challenge. To address this, advanced analytical techniques are being developed and refined. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) remains the gold standard for accurate quantification. However, innovations are focused on increasing throughput and enabling in-situ analysis. Techniques like Raman spectroscopy and fluorescence lifetime imaging microscopy (FLIM) are emerging as powerful tools to visualize and quantify lutein distribution within cells and tissues in a non-invasive manner, providing unprecedented insights into its subcellular localization and dynamics.

Application of Advanced Structural and Biophysical Characterization Techniques to Elucidate Lutein-Biomolecule Interactions

Understanding how lutein interacts with proteins and membranes at a molecular level is crucial to deciphering its mechanism of action. Advanced structural and biophysical techniques are being employed to provide high-resolution insights into these interactions. X-ray crystallography and cryogenic electron microscopy (cryo-EM) are being used to determine the three-dimensional structures of proteins with bound lutein. Biophysical methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding affinity and thermodynamics of these interactions. These techniques are instrumental in identifying specific lutein-binding proteins and understanding how this binding modulates their function.

Table 2: Advanced Techniques for Studying Lutein-Biomolecule Interactions

Technique Information Obtained Application Example
X-ray Crystallography High-resolution 3D structure of lutein-protein complexes. Determining the precise binding site of lutein in StARD3 protein.
Cryo-EM 3D structure of large protein complexes with bound lutein. Visualizing lutein within photosynthetic complexes.
Surface Plasmon Resonance (SPR) Real-time kinetics and affinity of lutein binding to proteins. Measuring the binding and dissociation rates of lutein with tubulin.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters (enthalpy, entropy) of binding. Characterizing the energetic forces driving lutein-protein interactions.
Raman Spectroscopy In-situ detection and orientation of lutein within membranes. Assessing the alignment of lutein within the lipid bilayer of the retina.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing lutein G extraction from plant matrices in experimental settings?

  • Answer : Utilize response surface methodology (RSM) with a Box-Behnken design to evaluate extraction parameters (e.g., solvent ratio, extraction time, temperature). Quadratic polynomial models can predict optimal conditions, validated via ANOVA to ensure model significance (e.g., R² > 0.94, CV < 1.6) . Include TLC-densitometry or HPLC for quantification to ensure accuracy .

Q. How can researchers address variability in this compound concentrations across biological replicates in cell culture studies?

  • Answer : Standardize growth conditions (light exposure, nutrient media) and employ triplicate sampling. Use statistical tools like coefficient of variation (CV) to quantify variability. For example, lutein concentrations in callus cultures showed CVs < 5% when using controlled jasmonic acid treatments . Normalize data to dry weight (DW) to minimize batch effects.

Q. What analytical techniques are most reliable for detecting this compound in complex biological samples (e.g., liver, eggs)?

  • Answer : High-performance liquid chromatography (HPLC) paired with diode-array detection (DAD) is preferred for specificity. For instance, lutein in hen liver and eggs was quantified at 9.2 µg/g and 5.93 µg/g, respectively, using HPLC with a C30 column . Validate with spiked recovery tests (85–110% recovery rates) to confirm method robustness.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound bioavailability data between in vitro and in vivo models?

  • Answer : Conduct parallel assays comparing Caco-2 cell uptake (in vitro) with animal feeding trials (in vivo). For example, lutein accumulation in eggs demonstrated a 2x concentration gradient vs. feed, whereas in vitro models may overestimate absorption due to simplified lipid matrices . Use compartmental pharmacokinetic modeling to reconcile disparities .

Q. What experimental designs are effective for studying this compound’s interaction with other carotenoids (e.g., zeaxanthin) in metabolic pathways?

  • Answer : Employ factorial designs to test synergistic/antagonistic effects. For example, co-administration of lutein and zeaxanthin in biofortified diets showed differing accumulation gradients (2x vs. 3x), suggesting distinct transport mechanisms . Use knock-out mutants or siRNA silencing to isolate pathway contributions .

Q. How should researchers validate computational models predicting this compound stability under varying pH and thermal conditions?

  • Answer : Compare in silico predictions (e.g., molecular dynamics simulations) with empirical stability assays. For instance, lutein degradation at 60°C showed a 15% loss over 24 hours in spinach extracts, aligning with model predictions (R² = 0.96) . Include accelerated stability testing with Arrhenius equation-based projections.

Data Analysis & Interpretation

Q. What statistical methods are critical for interpreting non-linear relationships in this compound dose-response studies?

  • Answer : Apply non-parametric regression (e.g., LOESS smoothing) or segmented regression for threshold effects. For example, lutein’s antioxidant activity plateaued at 50 µM in retinal cells, requiring piecewise modeling . Report confidence intervals and use bootstrapping for small sample sizes.

Q. How can researchers mitigate confounding factors when correlating this compound intake with clinical outcomes (e.g., macular degeneration)?

  • Answer : Use multivariate regression adjusting for covariates (dietary fat intake, genetic polymorphisms). Stratify cohorts by APOE genotype, as lipid transport efficiency impacts lutein bioavailability . Employ Mendelian randomization to infer causality .

Tables for Key Findings

Study Focus Method Key Result Reference
Lutein extraction optimizationBox-Behnken design + ANOVAOptimal solvent ratio: 1:2 (EtOH:hexane), R² = 0.96
Bioaccumulation in hensHPLC-DADLiver lutein: 9.2 µg/g; Egg lutein: 5.93 µg/g
Callus culture variabilityCV analysisCV < 5% under controlled JA treatment

Guidelines for Rigorous Research

  • Experimental Replication : Include ≥3 biological replicates and pre-register protocols to reduce bias .
  • Data Transparency : Publish raw datasets (e.g., HPLC chromatograms) in supplementary materials .
  • Model Validation : Report lack-of-fit tests (p > 0.05) and R² values for predictive models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.